molecular formula C12H20N2O4S B2775159 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide CAS No. 1428362-66-6

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2775159
CAS No.: 1428362-66-6
M. Wt: 288.36
InChI Key: WQZMMTURVMATNW-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a cyclopropylsulfonyl group, a tetrahydrofuran moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylsulfonyl Group: This step may involve sulfonylation reactions using cyclopropylsulfonyl chloride and suitable base catalysts.

    Attachment of the Tetrahydrofuran Moiety: This can be achieved through nucleophilic substitution reactions where the tetrahydrofuran ring is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the development of new molecules.

    Biology: May be investigated for its biological activity and potential as a drug candidate.

    Medicine: Could be explored for therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages.

    Industry: Potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopropylsulfonyl)-N-methylazetidine-3-carboxamide: Similar structure but lacks the tetrahydrofuran moiety.

    N-((tetrahydrofuran-2-yl)methyl)azetidine-3-carboxamide: Similar structure but lacks the cyclopropylsulfonyl group.

Uniqueness

1-(cyclopropanesulfonyl)-N-[(oxolan-2-yl)methyl]azetidine-3-carboxamide is unique due to the combination of the cyclopropylsulfonyl group, tetrahydrofuran moiety, and azetidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(oxolan-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c15-12(13-6-10-2-1-5-18-10)9-7-14(8-9)19(16,17)11-3-4-11/h9-11H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZMMTURVMATNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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